5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid;hydrate
Description
The compound 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one; sulfuric acid; hydrate (IUPAC name: pyrimidine-4,5,6-triamine; sulfuric acid; hydrate) is a pyrimidine derivative with a sulfate counterion and water of crystallization. Its molecular formula is C₄H₉N₅O₄S, reflecting a core pyrimidine ring substituted with three amino groups (-NH₂) at positions 4, 5, and 6, a sulfanylidene (=S) group at position 2, and a coordinated sulfuric acid and water molecule . Synonymous terms include 4,5,6-triaminopyrimidine sulfate hydrate and pyrimidine-4,5,6-triamine sulfuric acid hydrate.
Properties
IUPAC Name |
5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS.H2O4S.H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNMSAFUGFYKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)N.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207226-25-3, 304851-89-6 | |
| Record name | 4(1H)-Pyrimidinone, 5,6-diamino-2,3-dihydro-2-thioxo-, sulfate, hydrate (2:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207226-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 304851-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid, followed by heating, intramolecular cyclization, and subsequent chlorination with phosphorus pentasulfide or thionyl chloride . The final step involves nucleophilic substitution with amines to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C4H10N4O6S2
- Molecular Weight : 274.3 g/mol
- CAS Number : 207226-25-3
- IUPAC Name : 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one; sulfuric acid; hydrate
The compound features both amino and sulfanylidene groups attached to a pyrimidine ring, which contribute to its reactivity and interaction with biological systems.
Chemistry
5,6-Diamino-2-sulfanylidene-1H-pyrimidin-4-one serves as a crucial building block in synthetic chemistry. It is used for:
- Synthesis of Complex Molecules : The compound can be utilized to create more complex organic compounds through various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Common Products |
|---|---|
| Oxidation | Sulfoxides, sulfones |
| Reduction | Reduced pyrimidine derivatives |
| Substitution | Substituted pyrimidine compounds |
Biology
In biological research, this compound is investigated for its potential as:
- Enzyme Inhibitor : Its structure allows it to interact with specific enzymes, potentially inhibiting their activity, which can be useful in studying metabolic pathways.
- Ligand for Biological Receptors : The amino groups can form hydrogen bonds with receptor sites, making it a candidate for drug design.
Medicine
The medicinal applications of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one include:
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cells .
- Antimicrobial Activity : It has been explored for its ability to inhibit bacterial growth and could serve as a basis for new antibiotics.
Industry
In industrial applications, the compound is utilized for:
- Material Development : Its unique chemical properties are harnessed in the formulation of new materials that require specific thermal or chemical stability.
- Chemical Processes : The compound can be involved in various chemical processes that require sulfur-containing compounds as intermediates .
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one on human cancer cell lines demonstrated significant inhibition of cell proliferation at certain concentrations. The mechanism was linked to the compound's ability to induce apoptosis through the activation of specific signaling pathways.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of this compound revealed effective inhibition against several strains of bacteria, including Staphylococcus aureus. The study highlighted the potential for developing new antibacterial agents derived from this pyrimidine derivative.
Mechanism of Action
The mechanism of action of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one; sulfuric acid; hydrate with structurally related pyrimidine derivatives:
Key Comparative Insights
Substitution Patterns: The target compound’s triamino-sulfanylidene-sulfate hydrate structure distinguishes it from analogs with fewer amino groups (e.g., ) or alternative substituents (e.g., benzylsulfanyl , dioxolane ). The sulfate and hydrate components enhance its polarity and crystallinity compared to non-hydrated derivatives.
Solubility and Reactivity: The presence of three amino groups and sulfate hydrate in the target compound likely increases its water solubility relative to lipophilic analogs like the benzylsulfanyl derivative . Conversely, compounds with hydroxy or methyl groups (e.g., ) may exhibit intermediate solubility.
Biological Relevance: While 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one is explicitly linked to CDK2 inhibition , the target compound’s biological activity remains uncharacterized in the provided evidence.
Synthetic Utility :
- The target compound’s sulfate hydrate form may act as a stable intermediate in synthesizing metal complexes or prodrugs, whereas derivatives like with dioxolane substituents could serve as substrates for ring-opening reactions.
Biological Activity
Overview
5,6-Diamino-2-sulfanylidene-1H-pyrimidin-4-one; sulfuric acid; hydrate is a complex compound characterized by a pyrimidine ring substituted with amino and sulfanylidene groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. Its structural uniqueness lends itself to various interactions with biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 210.19 g/mol. The presence of both amino and sulfanylidene groups enhances its reactivity and interaction potential with biological macromolecules.
| Property | Value |
|---|---|
| IUPAC Name | 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one; sulfuric acid; hydrate |
| Molecular Formula | C₄H₆N₄OS·H₂SO₄·H₂O |
| Molecular Weight | 210.19 g/mol |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against a range of microorganisms, including bacteria and fungi.
- Case Study : A study evaluated the antimicrobial effects of various pyrimidine derivatives, including those related to 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one. The results indicated that certain derivatives displayed remarkable activity against Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 125 µg/mL .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its mechanism of action appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.
- Research Findings : In vitro studies revealed that compounds similar to 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one can inhibit the activity of PARP-1 (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair pathways. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
The biological activity of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The amino groups can form hydrogen bonds with enzyme active sites, leading to inhibition.
- Receptor Binding : The compound may act as a ligand for specific receptors involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence oxidative stress pathways, contributing to its anticancer effects.
Comparative Analysis with Similar Compounds
The biological activity of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one can be compared with other pyrimidine derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 5,6-Diamino-2-sulfanylidene-1H-pyrimidin-4-one | Significant | Moderate | Exhibits enzyme inhibition |
| 4,5-Diamino-2-mercaptopyrimidine | Moderate | Low | Less potent than the former |
| 5-Methyl-2-thioxo-2,3-dihydropyrimidin | Low | Significant | Stronger anticancer effects |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one and its sulfate hydrate form?
- Methodology : Multi-step synthesis typically involves condensation reactions of thiourea derivatives with appropriate carbonyl precursors under acidic conditions. For example, pyrimidinone scaffolds can be synthesized via cyclization of 2-thiouracil intermediates in the presence of sulfuric acid, followed by hydration to stabilize the sulfate hydrate form . Key steps include optimizing molar ratios (e.g., 1:1.2 for precursor to thiourea) and refluxing in ethanol/water mixtures at 80–90°C for 6–8 hours. Post-synthesis, the hydrate form is confirmed by thermogravimetric analysis (TGA) to quantify water content .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Verify aromatic proton environments (e.g., δ 8.2–8.5 ppm for pyrimidinone protons) and sulfur-related shifts .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 234.28 for the anhydrous form) .
- X-ray crystallography : Resolve the sulfanylidene moiety’s spatial arrangement and hydrogen-bonding patterns in the hydrate lattice .
Q. What are the implications of the hydrate form on the compound’s stability and reactivity in aqueous solutions?
- Methodology : The hydrate (C4H7N5·H2SO4·xH2O) exhibits hygroscopicity, requiring storage in desiccators. Stability studies (pH 2–10, 25–60°C) show decomposition >40°C, with sulfate hydrolysis accelerating in alkaline conditions. Reactivity in aqueous media is assessed via UV-Vis kinetics (λmax ~270 nm) to monitor thiol group oxidation .
Advanced Research Questions
Q. How do variations in reaction conditions (e.g., solvent, temperature) impact the yield and purity of the target compound?
- Methodology : Systematic optimization using Design of Experiments (DoE):
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization yields (83% vs. 72% in ethanol) but may introduce impurities .
- Temperature : Reflux at 90°C maximizes ring closure efficiency, while >100°C promotes sulfanylidene decomposition.
- Purification : Column chromatography (silica gel, CH2Cl2/MeOH 9:1) removes byproducts like unreacted thiourea .
Q. What analytical techniques are most effective for resolving contradictions in spectroscopic data for this compound?
- Methodology : Address discrepancies (e.g., NMR peak splitting) via:
- 2D NMR (COSY, HSQC) : Assign overlapping signals from hydrate water and amino protons .
- Dynamic light scattering (DLS) : Detect aggregation in solution that may distort HRMS data .
- Isotopic labeling : Use deuterated solvents to isolate exchangeable protons in 1H NMR .
Q. How can computational modeling complement experimental data in understanding the compound’s electronic configuration?
- Methodology :
- DFT calculations : Simulate the sulfanylidene group’s electron density (e.g., HOMO-LUMO gaps ~4.2 eV) to predict nucleophilic sites .
- Molecular docking : Model interactions with biological targets (e.g., thymidylate synthase) to guide derivatization for medicinal applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
